molecular formula C9H13N2+ B14756432 1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium CAS No. 769-15-3

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium

Cat. No.: B14756432
CAS No.: 769-15-3
M. Wt: 149.21 g/mol
InChI Key: GEPFDEGNEBYCSR-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound often involves the use of high-throughput screening techniques and automated synthesis processes to optimize yield and purity. The compound can be produced in large quantities using continuous flow reactors and other advanced manufacturing technologies .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring. These derivatives often exhibit unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron donor, which allows it to participate in redox reactions and influence the electronic properties of materials. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its strong electron-donating properties and its ability to participate in a wide range of chemical reactions. Its versatility in both chemical and biological applications makes it a valuable compound for research and industrial use .

Properties

CAS No.

769-15-3

Molecular Formula

C9H13N2+

Molecular Weight

149.21 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium

InChI

InChI=1S/C9H12N2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3/p+1

InChI Key

GEPFDEGNEBYCSR-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CN(C2=CC=CC=C21)C

Origin of Product

United States

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